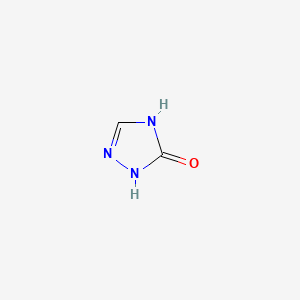

1,2-Dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074572 | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-33-6 | |

| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unassuming Power of a Core Heterocycle

An In-depth Technical Guide to the Core Properties of 1,2-Dihydro-3H-1,2,4-triazol-3-one

In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds appear with remarkable frequency, serving as the foundational architecture for a multitude of active compounds. This compound (also known as 1,2,4-triazol-3-one or simply triazolone) is a prominent member of this elite group. This five-membered heterocyclic compound, featuring a triazole ring fused with a carbonyl group, is a cornerstone for developing a wide array of pharmaceuticals and agrochemicals.[1][2] Its prevalence is not accidental; it stems from a unique combination of structural rigidity, metabolic stability, and a profound capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.[3][4]

This guide provides an in-depth analysis of the fundamental properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. For researchers in drug discovery and development, a thorough understanding of this scaffold's basicity, tautomeric nature, and reactivity is critical for leveraging its full potential in the rational design of novel, effective molecules.

Structural Elucidation: Tautomerism and Electronic Nature

The formal name, this compound, accurately describes the most stable and experimentally observed form of this molecule. However, like many heterocyclic systems, it can theoretically exist in different tautomeric forms. The primary equilibrium is between the amide (keto) form and the aromatic alcohol (enol) form, 1H-1,2,4-triazol-3-ol.

Computational and experimental studies have unequivocally shown that the keto tautomer is the predominant species in both the gas phase and solution. This stability is a key feature, as the presence of the carbonyl group and two N-H donors dictates its hydrogen bonding capabilities and influences the electronic distribution within the ring. The parent 1,2,4-triazole ring is aromatic, but the exocyclic carbonyl group in the triazolone structure alters this, creating a π-deficient system that influences its reactivity.[5][6]

Caption: Tautomeric equilibrium of 1,2,4-triazol-3-one.

Physicochemical Properties: A Quantitative Overview

For any researcher, a clear summary of a compound's physical and chemical data is the first step in experimental design. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 930-33-6 | [1][3][7] |

| Molecular Formula | C₂H₃N₃O | [1][3] |

| Molecular Weight | 85.06 g/mol | [1][8] |

| Appearance | White to off-white crystalline solid | [1][3][9] |

| Melting Point | 234-235 °C | [8] |

| Boiling Point | 412.6 °C at 760 mmHg (Predicted) | [8] |

| Solubility | Soluble in water and polar organic solvents | [1][3] |

| pKa (Acidic) | 8.81 ± 0.20 (Predicted) | [1] |

| Topological Polar Surface Area | 53.5 Ų | [1][8] |

| XLogP3 | -0.8 | [1][8] |

The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding facilitated by the two N-H donors and the carbonyl acceptor. Its solubility in water and low LogP value highlight its polar nature, a characteristic often sought in drug candidates to ensure sufficient bioavailability.[1][3]

Acidity and Basicity: The Amphoteric Character

A nuanced understanding of the acidic and basic properties of the triazolone core is essential for predicting its behavior in different chemical environments, from synthesis to physiological conditions. The molecule is amphoteric, meaning it can act as both an acid and a base.

-

Acidity : The two N-H protons are acidic. The predicted pKa of ~8.81 suggests that the molecule can be readily deprotonated by a moderately strong base.[1] This deprotonation is the first step in many derivatization reactions, such as N-alkylation, which are fundamental to building molecular libraries for screening.

-

Basicity : The nitrogen atoms in the ring possess lone pairs of electrons and can be protonated. The parent 1,2,4-triazole has a pKa of 2.45 for its conjugate acid.[10] However, the electron-withdrawing effect of the adjacent carbonyl group in this compound significantly reduces the basicity of the ring nitrogens, making it a very weak base. Protonation, when it occurs, is favored at the N4 position.[5]

Caption: Amphoteric nature of this compound.

Spectroscopic Signature

For the purpose of structural verification and quality control, spectroscopic data is indispensable.

-

¹H NMR (DMSO-d₆) : The spectrum is typically simple, showing a singlet for the C5-H proton around δ 7.66 ppm and two broad singlets for the two N-H protons at δ 11.24 and 11.35 ppm.[9][11] The downfield shift of the N-H protons is characteristic and confirms their acidic nature and involvement in hydrogen bonding.

-

¹³C NMR (DMSO-d₆) : Key signals include the C5 carbon at approximately δ 137.0 ppm and the carbonyl carbon (C3) significantly downfield at δ 156.6 ppm.[9][11]

Synthesis and Reactivity: A Versatile Building Block

The utility of this compound lies in its straightforward synthesis and its predictable reactivity, making it an ideal starting point for creating more complex molecules.

Representative Synthesis Protocol

A common and high-yielding synthesis involves the cyclization of an aminourea derivative with an orthoformate.[9][11] This method is robust and provides the target compound in excellent purity.

Protocol: Synthesis from Aminourea Hydrochloride and Trimethyl Orthoformate

-

Reaction Setup: In a round-bottom flask, suspend aminourea hydrochloride (1.0 eq) in methanol.

-

Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, remove the solvent (methanol) and excess trimethyl orthoformate under reduced pressure.

-

Precipitation: Add toluene to the resulting residue and cool the mixture to 0°C to induce precipitation.

-

Isolation: Collect the white solid precipitate by filtration, wash with cold toluene, and dry under vacuum. This procedure typically affords this compound in near-quantitative yield.[9][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]

- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 930-33-6 [chemicalbook.com]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. 930-33-6 | CAS DataBase [m.chemicalbook.com]

physicochemical characteristics of 1,2,4-triazol-3-one

An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,4-Triazol-3-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and high-performance materials.[1][2] The 1,2,4-triazol-3-one core, a key derivative, serves as a versatile building block, and its physicochemical properties are of paramount importance for the rational design, synthesis, and application of novel compounds.[3] A profound understanding of its structural dynamics, stability, and spectroscopic behavior is not merely academic; it directly influences a molecule's interaction with biological targets, its formulation characteristics, and its overall viability as a drug candidate or functional material.

This technical guide provides a comprehensive exploration of the core . Moving beyond a simple recitation of data, this document delves into the causality behind its properties, outlines robust experimental methodologies for their characterization, and presents the information in a structured, accessible format.

Molecular Structure and Tautomerism: A Dynamic Core

The fundamental identity of 1,2,4-triazol-3-one is defined by its molecular formula, C₂H₃N₃O, and a molecular weight of approximately 85.06 g/mol .[4][5] However, its static representation belies a dynamic nature, primarily governed by prototropic tautomerism. This phenomenon, involving the migration of a proton, results in a state of equilibrium between multiple structural isomers.

For 1,2,4-triazol-3-one, the most significant equilibrium is between the keto (amide) and hydroxy (enol) forms, coupled with the potential for the proton to reside on different nitrogen atoms within the ring (annular tautomerism).[3] Computational and experimental studies have shown that the 2,4-dihydro-1,2,4-triazol-3-one "keto" tautomer is generally the most stable and predominant form in both the gas phase and aqueous solutions. This stability is crucial as the hydrogen bonding capabilities and overall geometry of the dominant tautomer dictate its intermolecular interactions. Factors such as solvent polarity, pH, and the electronic nature of substituents can shift this equilibrium, making its characterization a critical first step in any investigation.[3]

Caption: Tautomeric equilibria of the 1,2,4-triazol-3-one core.

Core Physicochemical Properties

The macroscopic properties of 1,2,4-triazol-3-one are a direct consequence of its molecular structure and intermolecular forces. These quantitative parameters are fundamental for process chemistry, formulation development, and computational modeling.

Physical and Thermal Properties

The high melting point of 1,2,4-triazol-3-one is indicative of a stable crystal lattice structure, likely reinforced by strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. The variability in reported boiling points suggests that thermal decomposition may occur at higher temperatures.

Table 1: Core Physicochemical Properties of 1,2,4-Triazol-3-one

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 930-33-6 | [5][6] |

| Appearance | White solid / powder | [7] |

| Melting Point | 234-235 °C | [7][8] |

| Boiling Point | 270 °C (at 101.3 kPa) / 412.6 °C (at 760 mmHg) | [7][8] |

| Density (Predicted) | 1.6 - 1.81 g/cm³ | [7][8] |

| Vapor Pressure | 0.003 Pa at 25 °C |[8] |

Solubility Profile

Solubility is a critical determinant of bioavailability and reaction kinetics. The 1,2,4-triazole core imparts a degree of polarity and hydrogen bonding capability, allowing for solubility in polar solvents.[9] The solubility of 1,2,4-triazol-3-one and its derivatives is generally moderate in water and increases in polar organic solvents such as methanol and DMSO.[9][10] As with many solid compounds, solubility is typically enhanced at higher temperatures.[11][12] For drug development, understanding solubility in various biocompatible solvents and buffer systems is a prerequisite for formulation and in vitro assays.

Acidity and Basicity (pKa)

The pKa value is a fundamental parameter that dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[13][14] The 1,2,4-triazole ring is amphoteric; it can be protonated at one of the ring nitrogens under acidic conditions and deprotonated from an N-H bond under basic conditions. For the parent 1,2,4-triazole, the pKa of the protonated form is ~2.45, while the pKa for deprotonation of the neutral molecule is ~10.26.[15] The presence of the electron-withdrawing carbonyl group in 1,2,4-triazol-3-one is expected to increase the acidity (lower the pKa) of the N-H protons compared to the parent triazole.

Experimental Protocol: Potentiometric Titration for pKa Determination

The choice of potentiometric titration is based on its reliability and direct measurement of protonation equilibria. This method provides a self-validating system where the titration curve's shape and inflection points directly correlate to the pKa values.

-

Preparation: A precisely weighed sample of 1,2,4-triazol-3-one is dissolved in a suitable solvent (e.g., water or a water/methanol co-solvent system) of known ionic strength.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine basic pKa values, followed by back-titration with a standardized strong base (e.g., NaOH) to determine acidic pKa values.

-

Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The data is often processed using Gran plots or derivative methods to precisely locate the equivalence points.

Caption: Experimental workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1,2,4-triazol-3-one and its derivatives. Each technique provides a unique piece of the structural puzzle.

Table 2: Summary of Key Spectroscopic Data for the 1,2,4-Triazol-3-one Core

| Technique | Feature | Typical Range / Observation | Significance | Source(s) |

|---|---|---|---|---|

| UV-Vis | λmax | ~210-250 nm (pH dependent) | Electronic transitions (π→π, n→π). Sensitive to tautomeric form and solvent polarity. | [16] |

| IR | C=O Stretch | ~1700 cm⁻¹ | Confirms the presence of the carbonyl group in the keto tautomer. | [16] |

| N-H Stretch | 3100-3300 cm⁻¹ (broad) | Indicates N-H bonds and hydrogen bonding. | [16] | |

| C=N Stretch | 1500-1540 cm⁻¹ | Stretching vibration within the triazole ring. | [16] | |

| ¹H NMR | N-H Proton | >10 ppm (broad singlet) | Exchangeable proton of the triazole ring. | [16] |

| C-H Proton | Varies with substitution | Proton attached to the triazole carbon. | [17] | |

| ¹³C NMR | Carbonyl (C3) | ~156-167 ppm | Chemical shift of the carbonyl carbon. | [16] |

| Ring Carbon (C5) | ~143-157 ppm | Chemical shift of the other ring carbon. | [16] |

| Mass Spec. | Fragmentation | Loss of HCN (m/z 27) | Characteristic fragmentation pattern of the triazole ring. |[16] |

Caption: General workflow for the spectroscopic characterization of a molecule.

Stability and Degradation Profile

The 1,2,4-triazole ring is generally aromatic and chemically robust.[18] However, the stability of 1,2,4-triazol-3-one derivatives is not absolute and is influenced by environmental conditions.

-

Thermal Stability: While possessing a high melting point, derivatives can decompose at elevated temperatures. This is a critical consideration for energetic materials based on this scaffold, where decomposition temperatures are a key performance metric.[1][19]

-

Chemical Stability: The ring is largely resistant to cleavage under typical acidic or basic conditions. However, harsh conditions, such as concentrated acids or bases at high temperatures, can induce hydrolysis or molecular rearrangement.[18]

-

Photostability: Some triazole compounds can undergo photodegradation upon exposure to UV light.[18] This necessitates proper handling and storage in amber vials or protected from light to ensure compound integrity, especially for analytical standards and long-term storage.[18]

-

Biodegradation: 1,2,4-triazole and its derivatives are often poorly biodegradable, which can lead to persistence in the environment.[20][21]

For optimal integrity, 1,2,4-triazol-3-one and its derivatives should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[18]

Solid-State Properties: The Importance of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[22] This phenomenon is of profound importance in the pharmaceutical industry, as different polymorphs of the same compound can exhibit divergent physical properties, including solubility, melting point, stability, and bioavailability.[22] Consequently, identifying and controlling the polymorphic form is a critical aspect of drug development.

Several 1,2,4-triazole derivatives have been shown to exhibit polymorphism.[23][24][25] The specific polymorph obtained can often be controlled by the choice of crystallization solvent and conditions.[24][26] Characterization of these forms requires a suite of analytical techniques.

Key Methodologies for Polymorph Screening:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points and detect phase transitions between polymorphs.[22]

-

Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs and assessing sample purity.[22]

-

Single-Crystal X-ray Diffraction: Provides definitive proof of a specific polymorphic form by determining the precise arrangement of atoms in the crystal lattice.[26]

Caption: Workflow for polymorph screening and characterization.

Conclusion

The are a complex interplay of its dynamic tautomeric nature, strong intermolecular forces, and robust heterocyclic core. Its high thermal stability, distinct spectroscopic signatures, and potential for polymorphism are defining features that researchers and drug developers must navigate. A thorough characterization, employing the methodologies outlined in this guide, is essential for unlocking the full potential of this valuable chemical scaffold, ensuring the development of safe, stable, and efficacious products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- (CAS 930-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 6. 1,2-Dihydro-3H-1,2,4-triazol-3-one | 930-33-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 3H-1,2,4-Triazol-3-one, 2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]- | 687132-01-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. isres.org [isres.org]

- 22. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 23. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Dihydro-3H-1,2,4-triazol-3-one CAS number 930-33-6

An In-Depth Technical Guide to 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Core Introduction: The Versatile Triazolone Scaffold

This compound, also known as 1,2,4-triazol-3-one or s-Triazol-3-ol, is a five-membered heterocyclic compound with the chemical formula C₂H₃N₃O.[1][2][3] Its structure, featuring a triazole ring with a carbonyl group, makes it a highly versatile building block in synthetic chemistry.[1] This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules, including antifungal, antiviral, and anticancer agents, as well as herbicides.[1] The unique arrangement of nitrogen atoms and the carbonyl functional group imparts specific chemical properties that are leveraged in the design of novel therapeutic agents.[2]

The 1,2,4-triazole moiety is recognized as an important pharmacophore, capable of engaging with biological receptors through hydrogen bonding and dipole interactions, owing to its distinct electronic characteristics and rigid structure.[4] Its prevalence in clinically approved drugs underscores the significance of understanding the foundational chemistry of its parent structures like this compound.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis and drug design. This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents like water and alcohols.[1][2]

Chemical Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 930-33-6 | [1][2][3][5][6][7] |

| Molecular Formula | C₂H₃N₃O | [2][3][7] |

| Molecular Weight | 85.06 g/mol | [2][3][6][7] |

| Appearance | White to off-white crystalline solid | [1][2][8][9] |

| Melting Point | 234-235 °C | [9] |

| Boiling Point | 270 °C (at 101,325 Pa) | [9] |

| Solubility | Soluble in water | [1][2] |

| pKa | 8.81 ± 0.20 (Predicted) | [1] |

| InChI Key | LZTSCEYDCZBRCJ-UHFFFAOYSA-N | [2][3][6] |

Synthesis and Manufacturing: A Practical Approach

The synthesis of this compound is well-documented, with common routes offering high yields. A prevalent and efficient method involves the reaction of aminourea hydrochloride with trimethyl orthoformate.[8][9] This choice of reagents is strategic: trimethyl orthoformate serves as a source for the single carbon atom required to form the triazole ring and also acts as a dehydrating agent, driving the cyclization reaction to completion.

Representative Synthesis Protocol

This protocol describes the synthesis of 1,2,4-triazolin-5-one from aminourea hydrochloride and trimethyl orthoformate.[8][9]

Step 1: Initial Reaction

-

In a suitable reaction vessel, a mixture of aminourea hydrochloride (10.0 g, 89.6 mmol), trimethyl orthoformate (28.5 g, 269 mmol), and methanol (100 mL) is prepared.

-

The mixture is stirred at room temperature for 2 hours. During this step, the aminourea reacts with the orthoformate to form an intermediate that is primed for cyclization.

Step 2: Solvent Removal and Precipitation

-

Upon completion of the reaction, the solvent is removed by concentration under reduced pressure. This step is crucial for shifting the equilibrium towards the product.

-

Toluene (100 mL) is then added to the resulting concentrate.

-

The mixture is cooled to 0°C to induce precipitation of the product.

Step 3: Product Isolation

-

The precipitate is collected by filtration to yield this compound as a white solid (7.26 g, 100% yield).[8][9]

Step 4: Structural Confirmation

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Role in Medicinal Chemistry

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form stable interactions with biological targets.[4] The this compound core exhibits tautomerism, existing in equilibrium between the keto (triazol-3-one) and enol (triazol-3-ol) forms. This influences its reactivity and hydrogen bonding capabilities.

The acidic protons on the nitrogen atoms can be readily deprotonated, allowing for N-alkylation reactions. This is a common strategy for incorporating the triazolone moiety into larger molecules, as seen in the synthesis of the antidepressant Trazodone.[10][11][12][13]

General Reactivity and Functionalization

Caption: General pathway for the functionalization of the triazolone core.

Key Applications in Drug Development

The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[4][14]

-

Antifungal Agents: The triazole ring is a hallmark of many successful antifungal drugs like Posaconazole, which function by inhibiting fungal cytochrome P450 enzymes.[15] this compound derivatives are key intermediates in the synthesis of such compounds.[15]

-

Antidepressants: This scaffold is central to the structure of Trazodone, an antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI).[10][11] The synthesis of Trazodone often involves the N-alkylation of a triazolopyridinone derivative, which shares the core triazolone structure.[10][11][13][16]

-

Anticonvulsants: Various derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been investigated and shown to possess anticonvulsant properties.[17][18]

-

Anticancer Agents: The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[19] The core structure is a valuable template for designing new antiproliferative agents.[19]

-

Antiviral and Antibacterial Agents: The versatility of the triazole ring has led to its incorporation into compounds with antiviral and antibacterial activities.[1][4][20]

Representative Derivatives and Their Bioactivities

| Derivative Class | Example Drug/Compound | Therapeutic Area | Primary Mechanism (if known) |

| Triazole Antifungals | Posaconazole | Antifungal | Inhibition of fungal lanosterol 14α-demethylase |

| SARIs | Trazodone | Antidepressant | Serotonin 5-HT₂A receptor antagonist and serotonin reuptake inhibitor |

| Aromatase Inhibitors | Letrozole, Anastrozole | Anticancer (Breast) | Inhibition of estrogen synthesis |

| Anticonvulsants | Various 2,4-dihydro-3H-1,2,4-triazol-3-ones | Anticonvulsant | Modulation of ion channels or neurotransmitter systems |

Analytical Characterization Techniques

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic methods is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of hydrogen atoms. For this compound, typical signals include a singlet for the C-H proton and two singlets for the N-H protons.[8][9] In d6-DMSO, observed shifts are approximately δ= 7.66 (1H, s, CH), 11.24 (1H, s, NH), and 11.35 (1H, s, NH).[8][9]

-

¹³C NMR: Identifies the carbon skeleton. Expected signals include one for the C-H carbon and another for the carbonyl carbon.[8][9] In d6-DMSO, shifts are around δ= 137.0 (CH) and 156.6 (C=O).[8][9]

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions would include N-H stretching and a strong C=O (carbonyl) stretching band.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.[3]

Safety, Handling, and Toxicology

Proper handling and storage are critical when working with any chemical intermediate. Based on available safety data, this compound is classified with several hazard statements.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1][6] |

| H315 | Causes skin irritation.[1][5][6] |

| H319 | Causes serious eye irritation.[1][5][6] |

| H335 | May cause respiratory irritation.[5][6] |

Precautionary Measures and Storage

-

Prevention: Wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection. Avoid breathing dust.[21]

-

Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1][21]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][21] It should be stored at room temperature under an inert atmosphere.[1][6]

Future Directions and Research Outlook

The this compound core continues to be a fertile ground for discovery in medicinal and materials science. Current research focuses on synthesizing novel derivatives with enhanced efficacy and selectivity against various diseases. The development of more efficient, greener synthetic methodologies is also an active area of investigation.[22] As our understanding of disease pathways deepens, this versatile scaffold will undoubtedly be adapted to create next-generation therapeutics targeting a broad range of biological targets.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]

- 3. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 930-33-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]

- 7. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 8. This compound | 930-33-6 [chemicalbook.com]

- 9. 930-33-6 | CAS DataBase [m.chemicalbook.com]

- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdcommons.org [tdcommons.org]

- 12. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]

- 13. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

Tautomeric Forms of 1,2,4-Triazol-3-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazol-3-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This in-depth technical guide provides a comprehensive analysis of the tautomerism of 1,2,4-triazol-3-one, detailing the structural landscape of its prototropic tautomers, their relative stabilities, and the key experimental and computational methodologies for their characterization. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

Introduction: The Significance of Tautomerism in 1,2,4-Triazol-3-one

The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antifungal to anticancer therapies. The functionality of 1,2,4-triazol-3-one and its derivatives is profoundly influenced by prototropic tautomerism, the phenomenon of interconverting structural isomers that differ in the position of a proton. The ability of 1,2,4-triazol-3-one to exist in multiple tautomeric forms dictates its hydrogen bonding patterns, polarity, and overall three-dimensional shape, which in turn governs its interactions with biological targets.[1] A thorough understanding of the tautomeric landscape is therefore critical for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

The tautomerism in 1,2,4-triazol-3-one is primarily characterized by annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and keto-enol tautomerism, involving the interconversion between the carbonyl and hydroxyl forms.[2] This guide will delve into the structural nuances of these tautomers and the factors that govern their equilibrium.

The Tautomeric Landscape of 1,2,4-Triazol-3-one

1,2,4-Triazol-3-one can exist in four principal tautomeric forms: three keto (or more accurately, lactam) forms and one enol (or hydroxy) form. The position of the mobile proton defines the specific tautomer:

-

1H-1,2,4-triazol-3-one: The proton is located on the N1 nitrogen atom.

-

2H-1,2,4-triazol-3-one: The proton is located on the N2 nitrogen atom.

-

4H-1,2,4-triazol-3-one: The proton is located on the N4 nitrogen atom.

-

3-hydroxy-1,2,4-triazole (enol form): The proton is located on the exocyclic oxygen atom, resulting in a hydroxyl group.

The equilibrium between these tautomers is influenced by the physical state (gas, solution, or solid), solvent polarity, temperature, and the electronic nature of any substituents on the triazole ring.[1]

Below is a graphical representation of the tautomeric equilibrium of 1,2,4-triazol-3-one.

Figure 1: Tautomeric forms of 1,2,4-triazol-3-one.

Relative Stability of Tautomers: A Quantitative Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the relative stabilities of the 1,2,4-triazol-3-one tautomers.[3] While the exact energy differences can vary depending on the level of theory and the basis set employed, a general consensus has emerged from numerous studies.

The keto forms (1H, 2H, and 4H) are consistently predicted to be more stable than the hydroxy (enol) form. This is attributed to the greater thermodynamic stability of the C=O double bond compared to the C=N double bond in the enol form. Among the keto tautomers, the relative stability is more nuanced and can be influenced by the computational model and the surrounding environment.

The following table summarizes the relative energies of the tautomers of unsubstituted 1,2,4-triazol-3-one, synthesized from available computational studies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Reference |

| 1H-1,2,4-triazol-3-one | 0.00 (Reference) | [3] |

| 2H-1,2,4-triazol-3-one | Higher in energy than 1H and 4H | |

| 4H-1,2,4-triazol-3-one | Close in energy to 1H | |

| 3-hydroxy-1,2,4-triazole | Significantly less stable than keto forms | [2] |

Experimental and Computational Protocols for Tautomer Characterization

A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 1,2,4-triazol-3-one.

Synthesis of 1,2,4-Triazol-3-one

A common synthetic route to 1,2,4-triazol-3-ones involves the cyclization of semicarbazide derivatives. One established method is the reaction of hydrazonoyl chlorides with sodium cyanate.[4]

Experimental Protocol: Synthesis via Nickel-Promoted Cascade Annulation [4]

-

Reaction Setup: To an oven-dried Schlenk tube, add the hydrazonoyl chloride (0.2 mmol, 1.0 equiv.), sodium cyanate (0.4 mmol, 2.0 equiv.), and NiCl₂·6H₂O (0.02 mmol, 10 mol%).

-

Solvent Addition: Add 2.0 mL of anhydrous DMF to the tube under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.

-

Workup: After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 1,2,4-triazol-3-one.

Computational Analysis of Tautomer Stability

DFT calculations are a powerful tool for predicting the relative stabilities of tautomers.

Computational Protocol: DFT Calculations [3][5]

-

Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, 4H, and hydroxy forms) of 1,2,4-triazol-3-one using a molecular modeling software.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

Energy Calculations: Calculate the electronic energies (with zero-point vibrational energy correction) and Gibbs free energies for each optimized tautomer.

-

Solvent Effects: To model the effect of a solvent, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Relative Stability Determination: The tautomer with the lowest calculated energy is predicted to be the most stable. The relative energies of the other tautomers can be determined by taking the difference in their energies with respect to the most stable tautomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for identifying the predominant tautomer in solution.[6] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs for each tautomer.

-

¹H NMR: The chemical shifts of the N-H and C-H protons of the triazole ring can help distinguish between tautomers. For example, in related 1,2,4-triazole-3-thiones, the N-H proton signals are typically observed in the range of 13-14 ppm.[7]

-

¹³C NMR: The chemical shift of the carbonyl carbon (C3) is a key indicator of the keto-enol equilibrium. In the keto forms, this carbon will appear in the typical carbonyl region, while in the enol form, it will be shifted upfield.[8]

-

¹⁵N NMR: This technique is particularly powerful for studying tautomerism in nitrogen-containing heterocycles, as the nitrogen chemical shifts are highly sensitive to the protonation state.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the different tautomers.

-

Keto Forms: The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam ring.[9] The N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹.[10]

-

Enol Form: The enol tautomer would be characterized by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the C=O stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions. The keto and enol forms will have different chromophores and thus different absorption maxima. The unsubstituted 1,2,4-triazole has a weak absorption around 205 nm.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[12] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can definitively identify the protonation sites on the triazole ring. For many substituted 1,2,4-triazol-3-ones, X-ray crystallography has confirmed the predominance of one of the keto tautomers in the solid state.[13]

Influence of Substituents on Tautomeric Equilibrium

The introduction of substituents at the C5 position or on the nitrogen atoms of the 1,2,4-triazol-3-one ring can significantly influence the tautomeric equilibrium. The electronic properties of the substituent play a crucial role:

-

Electron-donating groups (EDGs): These groups can increase the electron density in the ring and may influence the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

-

Electron-withdrawing groups (EWGs): These groups decrease the electron density in the ring and can also impact the relative stabilities of the tautomers. For example, in 3-nitro-1,2,4-triazol-5-one (NTO), a well-studied energetic material, the 1H,4H-tautomer is found to be the most stable in the solid state.

Conclusion

The tautomerism of 1,2,4-triazol-3-one is a fundamental aspect of its chemistry with profound implications for its application in drug discovery and materials science. This guide has provided a detailed overview of the four principal tautomeric forms, their relative stabilities as determined by computational methods, and the key experimental and computational protocols for their characterization. A comprehensive understanding of the tautomeric landscape of this important heterocyclic scaffold is essential for the rational design of novel molecules with tailored properties and desired biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihydro-3H-1,2,4-triazol-3-one, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of bioactive compounds. Its structural dynamics, particularly the potential for prototropic tautomerism, profoundly influence its chemical reactivity and biological interactions. A thorough and precise spectroscopic characterization is therefore paramount for its unambiguous identification, structural elucidation, and the analysis of its derivatives.

This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource, offering not only spectral data and its interpretation but also detailed, field-proven experimental protocols. The methodologies described are intended to be self-validating, ensuring technical accuracy and reproducibility.

Molecular Structure and Tautomerism

This compound (C₂H₃N₃O, Molecular Weight: 85.06 g/mol ) can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the heterocyclic ring. The predominant tautomeric form in solution is influenced by factors such as solvent polarity and temperature. Computational studies on related 1,2,4-triazol-3-ones suggest that the keto tautomer is generally the most stable form in both the gas phase and in solution. This guide will focus on the characterization of this major tautomer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by the presence of signals corresponding to the C-H proton and the N-H protons. The chemical shifts of the N-H protons can be broad and their position may vary depending on concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | s | 1H | C5-H |

| 11.24 | s (br) | 1H | N-H |

| 11.35 | s (br) | 1H | N-H |

Interpretation:

-

The singlet at 7.66 ppm is assigned to the proton attached to the C5 carbon of the triazole ring.[1]

-

The two broad singlets at 11.24 and 11.35 ppm are attributed to the two N-H protons of the ring. Their downfield chemical shifts are indicative of their acidic nature and involvement in hydrogen bonding.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Assignment |

| 137.0 | C5 |

| 156.6 | C3 (C=O) |

Interpretation:

-

The signal at 137.0 ppm is assigned to the C5 carbon.[1]

-

The downfield signal at 156.6 ppm corresponds to the C3 carbon of the carbonyl group.[1]

Experimental Protocol for NMR Spectroscopy

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H, C-H, C=O, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250-3100 | Broad, Strong | N-H stretching |

| 3100-3000 | Medium | C-H stretching (aromatic-like) |

| 1750-1680 | Strong | C=O stretching (amide) |

| 1650-1550 | Medium | C=N stretching, N-H bending |

| 1450-1350 | Medium | C-N stretching |

Interpretation:

-

The broad and strong absorption in the 3250-3100 cm⁻¹ region is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.

-

The absorption in the 3100-3000 cm⁻¹ range is attributed to the C-H stretching of the triazole ring.

-

A strong, sharp peak between 1750 and 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the cyclic amide (lactam) structure.

-

Bands in the 1650-1550 cm⁻¹ region can be assigned to C=N stretching and N-H bending vibrations.

-

Absorptions in the 1450-1350 cm⁻¹ range are due to C-N stretching vibrations within the triazole ring.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Caption: Experimental workflow for FTIR analysis.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100 mg of the dry KBr. The mixture should be ground to a fine, homogenous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction if necessary.

-

Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, Electron Ionization (EI) is a suitable technique.

Expected Fragmentation Pattern (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 85. The fragmentation of 1,2,4-triazole derivatives under EI-MS often involves the cleavage of the triazole ring. Common fragmentation pathways for 1,2,4-triazoles include the loss of HCN (27 u) or N₂ (28 u).[2]

Table 4: Expected Key Ions in the EI Mass Spectrum of this compound

| m/z | Ion |

| 85 | [C₂H₃N₃O]⁺ (Molecular Ion) |

| 57 | [M - N₂]⁺ or [M - CO]⁺ |

| 58 | [M - HCN]⁺ |

| 42 | [M - HNCO]⁺ |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Caption: Experimental workflow for EI-MS analysis.

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer using a direct insertion probe.

-

-

Instrument Parameters:

-

Set the ionization mode to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV.

-

Set the ion source temperature appropriately (e.g., 200-250 °C).

-

Scan a suitable mass range (e.g., m/z 30-200).

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose fragmentation pathways for the major fragment ions.

-

Compare the obtained spectrum with library spectra if available.

-

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and detailed experimental protocols, offer a robust framework for the identification and structural analysis of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is crucial for advancing research and development in fields that utilize this versatile molecular scaffold.

References

1H NMR and 13C NMR of 1,2-Dihydro-3H-1,2,4-triazol-3-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Dihydro-3H-1,2,4-triazol-3-one

Authored by: A Senior Application Scientist

Abstract

This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound (also known as s-Triazol-3-ol). Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of the ¹H and ¹³C NMR spectra, grounded in the principles of molecular structure and tautomerism. We will explore the causality behind observed chemical shifts, provide field-proven experimental protocols, and present data in a clear, structured format. The aim is to equip scientists with the expertise to unambiguously identify and characterize this crucial heterocyclic scaffold.

Introduction: The Significance of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The this compound variant is a particularly versatile building block in the synthesis of novel therapeutic agents.[4][5]

A precise and unequivocal structural characterization is paramount for any drug discovery and development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[6] This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of the parent this compound, establishing a reference for the analysis of its more complex derivatives.

Molecular Structure and Tautomerism: A Foundational View

To accurately interpret the NMR spectra, one must first appreciate the structural nuances of this compound (C₂H₃N₃O).[7] The molecule is not a single, static entity but exists as a mixture of rapidly interconverting tautomers. The predominant forms are the keto (amide) form and the enol (imidol) form. This equilibrium is highly dependent on the solvent and temperature, which directly influences the resulting NMR spectrum. In polar aprotic solvents like DMSO, the keto form is generally favored.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocol: High-Resolution NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the correct choice of instrumental parameters.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: The choice of deuterated solvent is critical.[8]

-

DMSO-d₆ (Recommended): Dimethyl sulfoxide-d₆ is the solvent of choice for this class of compounds. Its high polarity readily dissolves the analyte, and crucially, it allows for the observation of exchangeable N-H protons, which often appear as distinct, albeit sometimes broad, signals.[9][10]

-

D₂O: Deuterium oxide will lead to the rapid exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a confirmatory experiment to identify N-H protons.

-

CDCl₃: Chloroform-d may have limited solubility for the parent compound but is useful for less polar derivatives.

-

-

Dissolution: Transfer the sample into a clean, dry NMR tube and add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Vortex the tube until the sample is completely dissolved. Gentle heating may be applied if necessary.

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[8][10]

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be simple, yet informative. The key signals arise from the single proton on the triazole ring and the two N-H protons.

Predicted ¹H NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 7.5 - 8.5 | Singlet (s) | 1H | C5-H | This proton is attached to an sp²-hybridized carbon situated between two electronegative nitrogen atoms in a heteroaromatic ring, leading to significant deshielding and a downfield shift. |

| ~ 10.0 - 12.0 | Broad Singlet (br s) | 2H | N1-H, N2-H, N4-H | These are acidic, exchangeable protons attached to nitrogen atoms. Their chemical shift is highly sensitive to concentration, temperature, and residual water. In DMSO, they are strongly deshielded due to hydrogen bonding and the electronic nature of the ring, appearing far downfield.[1][11] |

Note: The exact chemical shifts of N-H protons can vary. In some substituted 1,2,4-triazol-3-ones, these signals have been observed as high as 11.5-11.9 ppm.[1]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Two distinct signals are expected for the two carbon atoms in the triazole ring.

Predicted ¹³C NMR Signals (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 155 - 160 | C3 (C=O) | This carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to a highly electronegative oxygen atom. Its chemical shift is characteristic of an amide or urea-type carbonyl group.[1][8] |

| ~ 145 - 150 | C5 | This sp²-hybridized carbon is part of a C=N double bond and is bonded to two nitrogen atoms, resulting in a significant downfield shift. |

Note: The specific values are predictive based on data from substituted derivatives. For example, in a methyl-substituted derivative, the C=O carbon appears at 155.25 ppm, and in another derivative, a ring carbon appears at 145.10 ppm.[1]

A Self-Validating Workflow: Ensuring Structural Integrity

To ensure the trustworthiness of the spectral assignments, a multi-faceted approach including two-dimensional (2D) NMR experiments is recommended. This creates a self-validating system where assignments are confirmed through multiple correlations.

Caption: Recommended workflow for NMR-based structural elucidation.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct, one-bond correlation between the C5 carbon and its attached proton (C5-H), definitively linking the two signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. One would expect to see correlations from the N-H protons to both the C3 and C5 carbons, confirming the connectivity of the heterocyclic ring.

Conclusion

The NMR spectroscopic profile of this compound is characterized by distinct and predictable signals in both ¹H and ¹³C domains. The key features include a downfield singlet for the C5-H proton, two very downfield and often broad signals for the N-H protons, and two deshielded carbon signals corresponding to the C=O and C=N functionalities. Understanding these foundational spectral characteristics is indispensable for scientists working on the synthesis and characterization of novel 1,2,4-triazole derivatives, enabling confident structural verification and accelerating the pace of research and development.

References

- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 6. dspace.ncl.res.in [dspace.ncl.res.in]

- 7. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

The 1,2,4-Triazol-3-one Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,4-Triazole-3-one Core

The 1,2,4-triazole-3-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound biological activities. This five-membered heterocyclic ring, featuring three nitrogen atoms and a carbonyl group, serves as a cornerstone for the design and development of novel therapeutic agents targeting a wide array of diseases. Its unique structural and electronic properties, including its ability to act as a bioisostere of amide, ester, and carboxyl groups, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[1] This guide provides a comprehensive technical overview of the significant biological activities associated with the 1,2,4-triazol-3-one scaffold, delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of 1,2,4-triazol-3-one have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][3][4] The incorporation of various substituents onto the triazole-3-one core allows for the fine-tuning of their antimicrobial potency and spectrum.

Mechanism of Action

The antimicrobial action of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative and the target organism, common modes of action include:

-

Enzyme Inhibition: Many triazole-based antifungals, for instance, target the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

-

Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to inhibit the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication.

-

Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for survival. Certain 1,2,4-triazole-3-one derivatives may interfere with the enzymes involved in peptidoglycan synthesis, weakening the cell wall and leading to cell lysis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 1,2,4-triazol-3-one derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any fused ring systems. Key SAR observations include:

-

Lipophilicity: The introduction of lipophilic groups, such as halogenated phenyl rings, can enhance the ability of the compound to penetrate the microbial cell membrane, often leading to increased activity.

-

Specific Functional Groups: The presence of certain functional groups, such as a mercapto (-SH) or a substituted amino group at specific positions, has been shown to be crucial for antimicrobial efficacy. For instance, aminomethyl derivatives of 2,4-dihydro-[1][3][5]triazol-3-one have shown activity against a majority of microorganisms studied.[3]

-

Hybrid Molecules: Combining the 1,2,4-triazol-3-one scaffold with other known antimicrobial pharmacophores, such as oxadiazoles or morpholines, can lead to synergistic effects and enhanced activity.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of synthesized compounds.

Materials:

-

Sterile nutrient agar plates

-

Bacterial or fungal cultures

-

Synthesized 1,2,4-triazol-3-one derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent control (negative control)

-

Sterile cork borer (8 mm diameter)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare sterile nutrient agar plates. Once the media has solidified, inoculate the surface with the test microorganism using a sterile spreader to ensure even distribution.[6]

-

Well Creation: Using a sterile cork borer, create wells of 8 mm diameter in the agar plate at equal distances.[6]

-

Compound Application: Introduce a specific concentration of the synthesized compound solution into the designated wells. Similarly, add the standard drug and solvent control to their respective wells.[6]

-

Diffusion and Incubation: Allow the plates to stand for a period to permit the diffusion of the compounds into the agar. Subsequently, incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, observe the plates for the formation of a clear zone around the wells, which indicates the inhibition of microbial growth. Measure the diameter of this zone of inhibition. The size of the zone is proportional to the antimicrobial activity of the compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1,2,4-triazole-3-one scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancers.[7][8][9] Their mechanisms of action are diverse and often target key pathways involved in cancer cell growth and survival.

Mechanisms of Anticancer Action

1,2,4-triazol-3-one derivatives exert their anticancer effects through several key mechanisms:

-

Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole derivatives act as tubulin polymerization inhibitors.[9] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

-

Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Certain 1,2,4-triazole-3-one derivatives have been designed as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell proliferation and survival.[10]

-

Enzyme Inhibition: Other enzymatic targets for these compounds include aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The antiproliferative activity of 1,2,4-triazole-3-one derivatives can be significantly influenced by specific structural modifications:

-

Aromatic Substituents: The presence of specific aryl groups at certain positions on the triazole ring is often critical for potent anticancer activity. For example, a 3-bromophenylamino moiety in the 3-position of the triazole has shown a beneficial effect on activity.[9]

-

Thione/Thiol Derivatives: The 1,2,4-triazole-3-thione/thiol scaffold has emerged as a particularly important pharmacophore for anticancer activity.[8]

-

Hybrid Structures: Linking the 1,2,4-triazole-3-one core with other anticancer motifs, such as pyridine, can lead to compounds with enhanced efficacy.[11]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 1,2,4-triazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TP6 | Murine Melanoma (B16F10) | 41.12 | [12] |

| Compound 17 | Breast (MCF-7) | 0.31 | [12] |

| Compound 22 | Colon (Caco-2) | 4.98 | [12] |

| HB5 | Hepatocyte (Hep G2) | Lowest in study | [10][13] |

Note: The original source for HB5 did not provide a specific IC50 value but indicated it was the most potent.

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is a fundamental tool for identifying and characterizing compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules is monitored in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[5]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (Guanosine-5'-triphosphate)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (1,2,4-triazol-3-one derivatives)

-

Positive control (e.g., Nocodazole - an inhibitor)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter.[5]

-

Prepare serial dilutions of the test compounds and controls.

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add the test compounds, positive control, and vehicle control to the appropriate wells.[5]

-

-

Initiation of Polymerization:

-

To initiate the reaction, add the ice-cold tubulin reaction mix to each well.[5]

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes) at 37°C.